

Application Notes: IR 754 Carboxylic Acid for In Vivo Imaging in Mice

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B3028586

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive monitoring of biological processes in small animals. The NIR window, typically between 700 and 900 nm, offers significant advantages for in vivo studies, including deeper tissue penetration due to reduced light absorption by biological molecules like hemoglobin and water, and lower autofluorescence, which leads to a higher signal-to-background ratio.[1][2] Cyanine dyes are a prominent class of fluorophores used in this range due to their high molar absorptivity, strong fluorescence, and good photostability.[3][4]

IR 754 Carboxylic Acid is a heptamethine cyanine dye that absorbs and emits in the NIR-I window. The carboxylic acid functional group serves as a reactive handle, enabling the covalent conjugation of the dye to various biomolecules, such as antibodies, peptides, or nanoparticles. This allows researchers to create targeted probes to visualize specific cells, tissues, or biological pathways in vivo.

Data Presentation

Table 1: Typical Optical and Physical Properties of IR 754 Class Dyes

Property	Typical Value	Notes
Excitation Maximum (λ_{ex})	~745 - 755 nm	The exact maximum can vary depending on the solvent and conjugation state.[5]
Emission Maximum (λ_{em})	~770 - 810 nm	The emission peak is suitable for detection with standard in vivo imaging systems.[5]
Molar Extinction Coeff. (ϵ)	>200,000 M ⁻¹ cm ⁻¹	High molar extinction coefficients are characteristic of cyanine dyes, leading to bright signals.[6]
Reactive Group	Carboxylic Acid (-COOH)	Enables conjugation to primary amines (e.g., lysine residues on proteins) via amide bond formation.
Solubility	Soluble in organic solvents (DMSO, DMF)	Stock solutions are typically prepared in anhydrous DMSO before conjugation.

Note: The exact optical properties should be confirmed from the manufacturer's specification sheet for the specific batch of dye being used.

Table 2: General Biodistribution Profile of Unconjugated Cyanine Dyes in Mice

Organ	Relative Signal Intensity (24h post-injection)	Clearance Pathway
Liver	+++	Cyanine dyes typically exhibit high uptake in the liver and are cleared via the hepatobiliary route. [7] [8]
Spleen	++	Accumulation in organs of the reticuloendothelial system (RES) is common. [8]
Kidneys	+	Some renal clearance may occur, though it is typically secondary to hepatic clearance for this class of dye. [5]
Lungs	+	Minor, transient signal may be observed shortly after injection.
GI Tract	++	Signal in the gastrointestinal tract is expected due to hepatobiliary excretion. [6] [8]

Note: Biodistribution is highly dependent on the specific chemical structure of the dye and the molecule it is conjugated to. For example, conjugation to a targeting antibody will significantly alter this profile.[\[9\]](#)

Experimental Protocols

Protocol 1: Conjugation of IR 754 Carboxylic Acid to an Antibody

This protocol describes the covalent labeling of an antibody with **IR 754 Carboxylic Acid** using N-hydroxysuccinimide (NHS) ester chemistry. This involves activating the carboxylic acid group to form an NHS ester, which then readily reacts with primary amines on the antibody.

Materials:

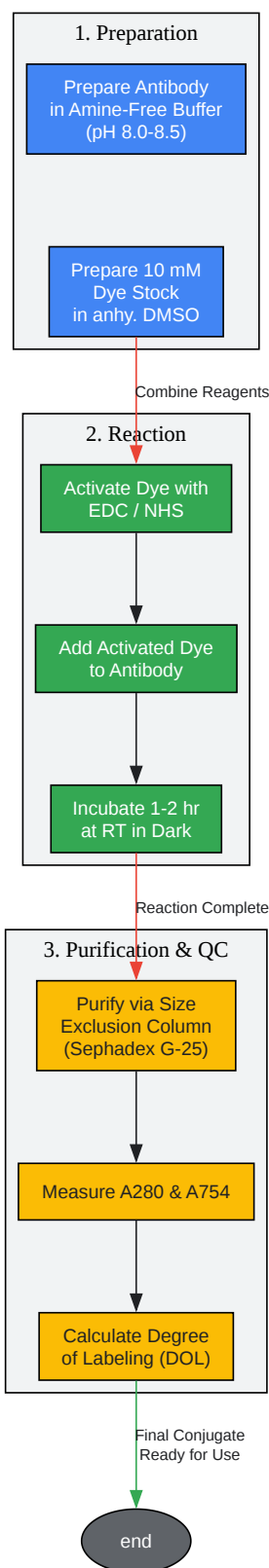
- **IR 754 Carboxylic Acid**

- Antibody (0.5-3.0 mg/mL in amine-free buffer, e.g., PBS pH 7.4).[\[9\]](#)
- Anhydrous Dimethylsulfoxide (DMSO)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.0-8.5.[\[10\]](#)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification: Sephadex G-25 size-exclusion column or dialysis cassette (10K MWCO).[\[10\]](#)

Procedure:

- Prepare Antibody:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the reaction.
 - Adjust the pH of the antibody solution to 8.0-8.5 using the Reaction Buffer.[\[10\]](#)
- Prepare Dye Stock Solution:
 - Dissolve **IR 754 Carboxylic Acid** in anhydrous DMSO to a final concentration of 10 mM. [\[11\]](#) This solution should be prepared immediately before use.
- Activate Carboxylic Acid (if not using a pre-activated dye):
 - This step can be skipped if using a pre-made NHS ester version of the dye.
 - In a separate microfuge tube, combine **IR 754 Carboxylic Acid**, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO.

- Allow the reaction to proceed for 1 hour at room temperature in the dark to form the IR 754-NHS ester.
- Conjugation Reaction:
 - Add the activated IR 754-NHS ester solution to the pH-adjusted antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[\[11\]](#)
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[\[12\]](#)
- Purification:
 - Remove unreacted dye by passing the solution through a pre-equilibrated Sephadex G-25 column.[\[11\]](#)[\[12\]](#) The first colored band to elute will be the antibody-dye conjugate.
 - Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~754 nm (for the dye).
 - Calculate the protein concentration and DOL using the formulas provided by the dye manufacturer, which account for the dye's absorbance at 280 nm.[\[11\]](#) An optimal DOL for in vivo imaging is typically between 1.5 and 3.[\[9\]](#)



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Caption: Workflow for conjugating **IR 754 Carboxylic Acid** to an antibody.

Protocol 2: In Vivo Fluorescence Imaging in Mice

This protocol provides a general workflow for imaging mice following the administration of an IR 754-labeled probe.

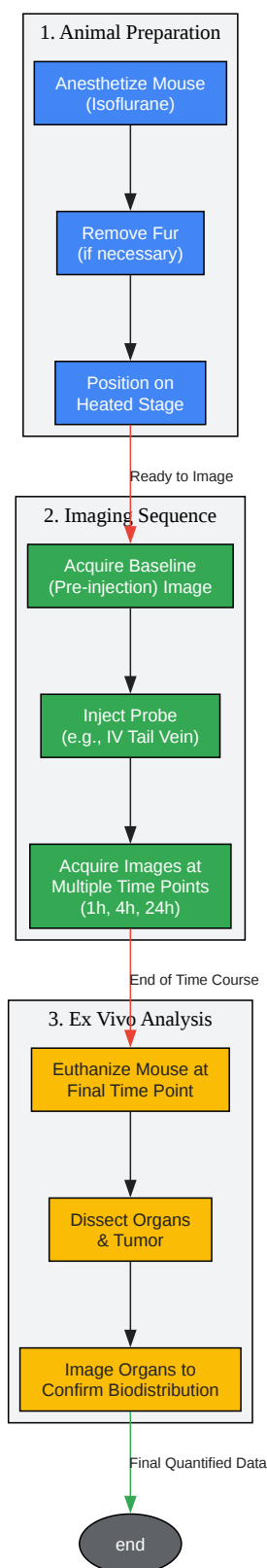
Materials:

- IR 754-conjugated probe, diluted in sterile PBS.
- Athymic nude mice (nu/nu) are recommended to minimize light scatter from fur.[\[9\]](#)
- Anesthesia machine with isoflurane.
- In vivo fluorescence imaging system (e.g., IVIS Spectrum) equipped with appropriate filters.
- Heating pad to maintain mouse body temperature.
- Insulin syringes (28-32 gauge).[\[9\]](#)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using 1-3% isoflurane in oxygen.[\[5\]](#)
 - If not using hairless mice, remove the fur from the area to be imaged using clippers or a depilatory cream.[\[9\]](#)
 - Position the mouse on the imaging system's stage, which should be heated to 37°C.
- Probe Administration:
 - Administer the IR 754-probe via the desired route. Intravenous (tail vein) injection is common for systemic delivery.
 - Refer to Table 3 for recommended injection volumes.[\[9\]](#) A typical starting dose for a labeled antibody is 50 µg.[\[9\]](#)
- Fluorescence Imaging:

- Acquire a baseline, pre-injection image of the mouse.
- Following injection, acquire images at multiple time points (e.g., 1h, 4h, 24h, 48h).[5] The optimal time course depends on the probe's pharmacokinetics.[9]
- Use an excitation filter around 745 nm and an emission filter around 800-820 nm.[5]
- Set the exposure time and binning to achieve a good signal without saturation.
- Ex Vivo Biodistribution:
 - At the final time point, humanely euthanize the mouse.
 - Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).
 - Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal distribution.[8]
- Data Analysis:
 - Use the system's software to draw Regions of Interest (ROI) over the target tissue (e.g., tumor) and other organs.
 - Quantify the average radiant efficiency $[p/s/cm^2/sr]/[\mu W/cm^2]$ within each ROI to determine probe accumulation and clearance.



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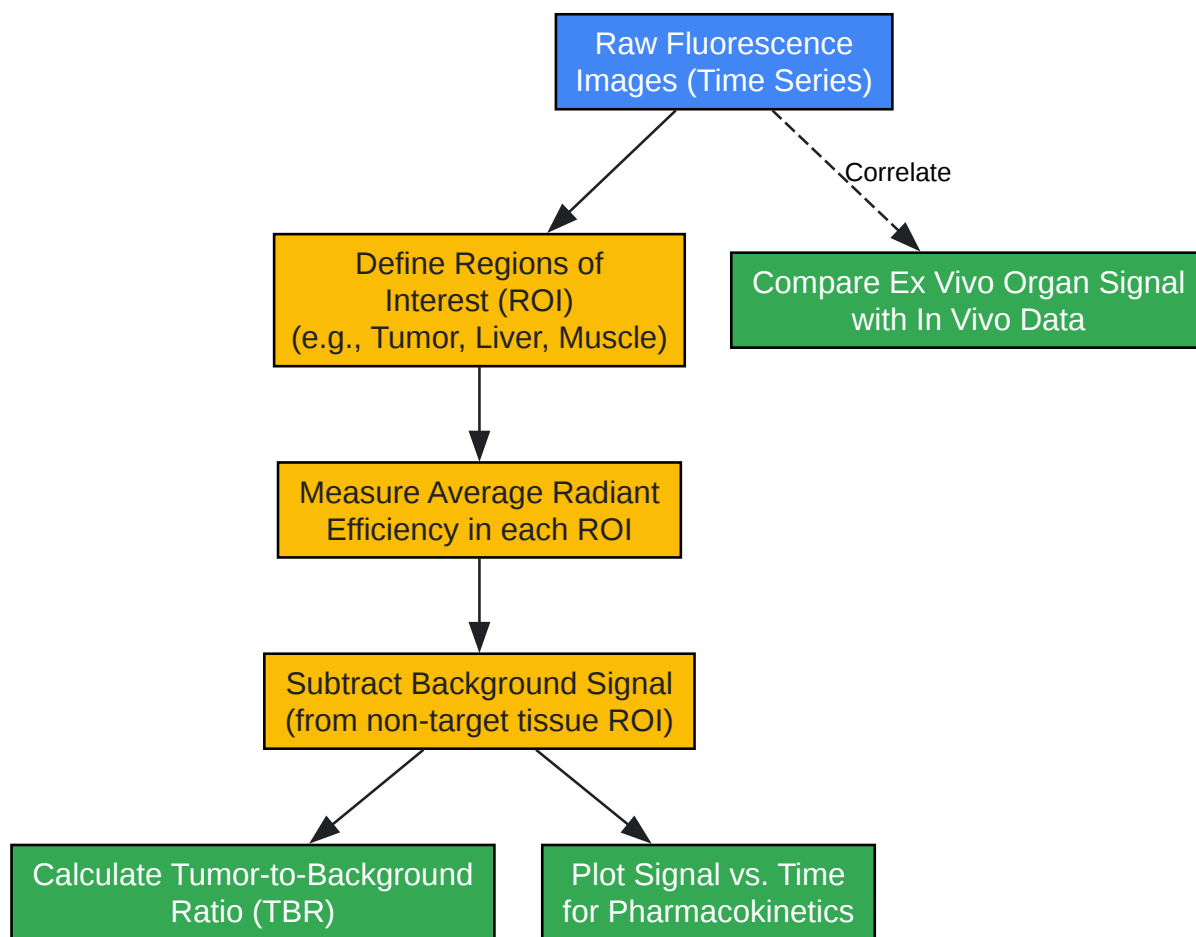
Caption: General workflow for *in vivo* and *ex vivo* imaging in mice.

Table 3: Recommended Injection Volumes in Mice (~25g)

Route of Administration	Recommended Volume	Maximum Volume
Intravenous (IV)	50 - 125 μ L	200 μ L
Intraperitoneal (IP)	500 μ L	2 mL
Subcutaneous (SC)	100 - 250 μ L	1 mL
Data adapted from Thermo Fisher Scientific recommendations. [9]		

Data Analysis and Interpretation

The primary output of an in vivo imaging experiment is a series of images showing the spatial and temporal distribution of the fluorescent probe. Quantitative analysis is crucial for drawing meaningful conclusions.



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Caption: Logical workflow for quantitative analysis of *in vivo* imaging data.

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